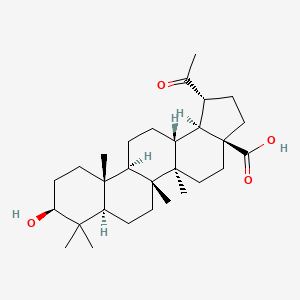
2,8,10,12-Tetradecatetraene-4,6-diynoicacid, 14-(5-oxo-2(5H)-furanylidene)-, (2E,8E,10E,12E,14Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,10,12-Tetradecatetraene-4,6-diynoicacid, 14-(5-oxo-2(5H)-furanylidene)-, (2E,8E,10E,12E,14Z)- is a natural product found in Xerula melanotricha with data available.
Scientific Research Applications
Synthesis and Pheromone Study
A notable application in scientific research involves the synthesis of structurally similar compounds for studying pheromones. For instance, efficient syntheses yielding high isomeric purity were developed for hexadeca-10,12,14-trienal isomers, which are key components of the tobacco hornworm moth Manduca sexta's pheromone. This study showcases the importance of precise chemical synthesis in understanding biological signaling mechanisms (Chen & Millar, 2000).
Metabolic Fate and Synthesis
Research has also been conducted on the synthesis of conjugated linoleic acid isomers and their radiolabeled analogs to study their metabolic fate. This involves complex synthetic pathways, highlighting the compound's relevance in nutritional and metabolic research (Loreau et al., 2003).
Cholesterol Ester Synthesis Inhibition
Another area of application is in the study of cholesterol ester synthesis inhibition. Compounds structurally related to "2,8,10,12-Tetradecatetraene-4,6-diynoicacid, 14-(5-oxo-2(5H)-furanylidene)-, (2E,8E,10E,12E,14Z)-" have been isolated from traditional herbal medicines and shown to selectively inhibit cholesterol ester synthesis, indicating potential therapeutic applications (Nur et al., 2020).
Supramolecular Organic Frameworks
Research into supramolecular organic frameworks (SOFs) for selectively absorbing CO2 also represents a significant application. The creation of SOFs with specific molecular structures can lead to advancements in materials science, particularly for environmental applications (Ding et al., 2016).
properties
Molecular Formula |
C18H12O4 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
14-(5-oxofuran-2-ylidene)tetradeca-2,8,10,12-tetraen-4,6-diynoic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)13-11-9-7-5-3-1-2-4-6-8-10-12-16-14-15-18(21)22-16/h1-2,4,6,8,10-15H,(H,19,20) |
InChI Key |
PINXAKGQRZGYOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
Canonical SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
synonyms |
xerulinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



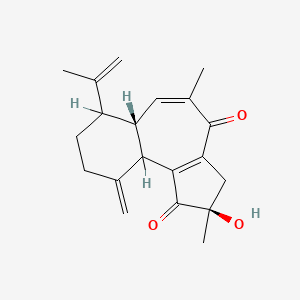
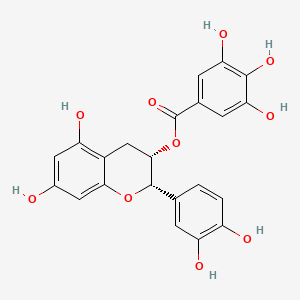
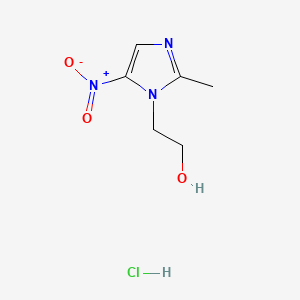
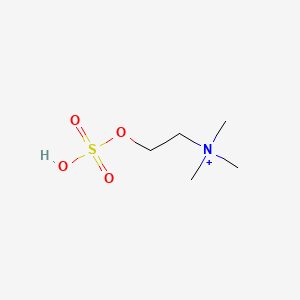
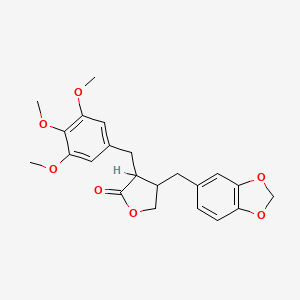

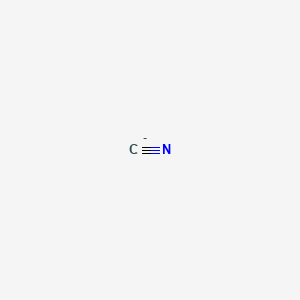
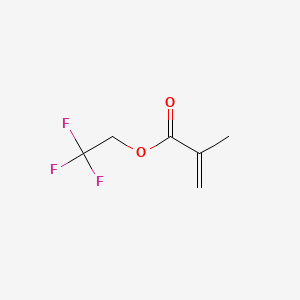
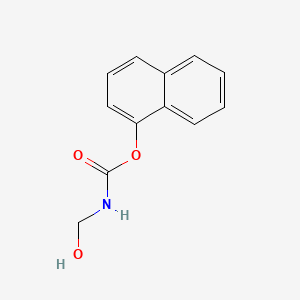
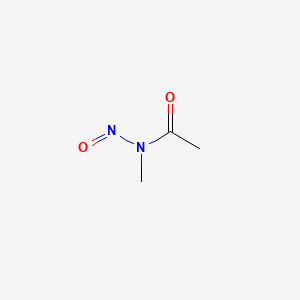
![Antimonium iodatum [hpus]](/img/structure/B1197476.png)


